![molecular formula C16H16ClFO3 B2592749 {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol CAS No. 690969-83-6](/img/structure/B2592749.png)

{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

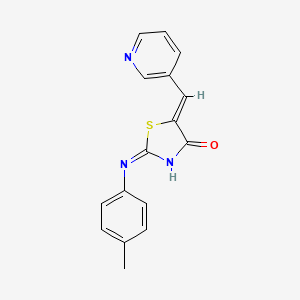

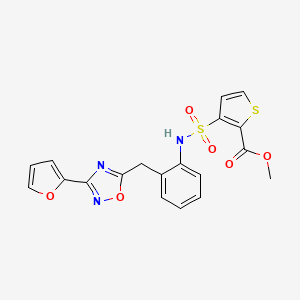

Molecular Structure Analysis

The molecular formula of “{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol” is C16H16ClFO3 . It has an average mass of 310.748 Da and a monoisotopic mass of 310.077209 Da .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 308.74 . It is stored at a temperature of 28°C .Scientific Research Applications

Kinetic Study of SNAr Reactions

The study by Knipe, McGuinness, and Watts (1981) discusses the kinetics of nucleophilic aromatic substitution (SNAr) reactions, highlighting the reactivity of halogenated aromatics with methoxide ions in methanol. This research provides insight into the mechanisms that could be relevant to understanding how "{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol" might react under similar conditions, given its halogen and ether functionalities (Knipe, McGuinness, & Watts, 1981).

Aryl-Alcohol Oxidase and Catalysis

Ferreira et al. (2015) examined the role of aromatic stacking interactions in the catalysis of aryl-alcohol oxidase (AAO), which is involved in lignin degradation. This enzyme's interaction with substrates containing π systems, similar to the aromatic components of "this compound", sheds light on potential biocatalytic applications or degradation pathways of complex organic molecules (Ferreira et al., 2015).

Carboxylation and Dehydroxylation of Phenolic Compounds

Bisaillon et al. (1993) explored the anaerobic carboxylation and dehydroxylation of phenolic compounds to their corresponding benzoic acids by a methanogenic consortium. This research could provide a basis for understanding how "this compound" might undergo similar transformations, especially considering its phenolic structure (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

Stereoselective Synthesis and Microfluidic Applications

The stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate in a microfluidic chip reactor, as described by Kluson et al. (2019), demonstrates the potential for utilizing microfluidic technology in the synthesis and manipulation of complex organic compounds. This could be relevant for the synthesis or analysis of "this compound" under controlled conditions (Kluson et al., 2019).

Safety and Hazards

Properties

IUPAC Name |

[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-8,19H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQQNHZTIVYZSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2592668.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2592669.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid](/img/structure/B2592670.png)

![1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea](/img/structure/B2592676.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2592677.png)

![1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592685.png)

![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2592687.png)